molecular formula C11H11NO B11916817 1-(Aminomethyl)-8-hydroxynaphthalene

1-(Aminomethyl)-8-hydroxynaphthalene

Cat. No.: B11916817
M. Wt: 173.21 g/mol
InChI Key: VCRFCHKKYYMRLI-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-8-hydroxynaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the first position and a hydroxyl group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-8-hydroxynaphthalene can be synthesized through several methods. One common approach involves the Mannich reaction, where a naphthol derivative reacts with formaldehyde and a primary or secondary amine. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-8-hydroxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthylamines.

    Substitution: Formation of various substituted naphthalenes.

Scientific Research Applications

1-(Aminomethyl)-8-hydroxynaphthalene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-8-hydroxynaphthalene involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aminomethyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Aminomethyl)-2-hydroxynaphthalene
  • 1-(Aminomethyl)-4-hydroxynaphthalene
  • 1-(Aminomethyl)-5-hydroxynaphthalene

Uniqueness: 1-(Aminomethyl)-8-hydroxynaphthalene is unique due to the specific positioning of the aminomethyl and hydroxyl groups on the naphthalene ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

8-(aminomethyl)naphthalen-1-ol

InChI

InChI=1S/C11H11NO/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6,13H,7,12H2

InChI Key

VCRFCHKKYYMRLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CN)C(=CC=C2)O

Origin of Product

United States

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